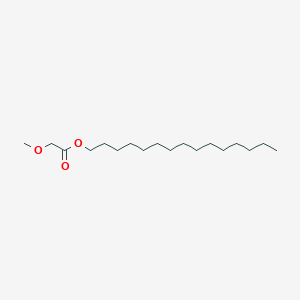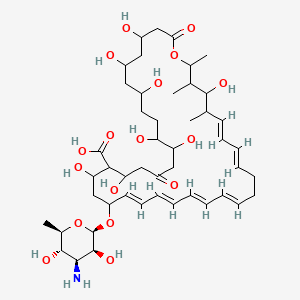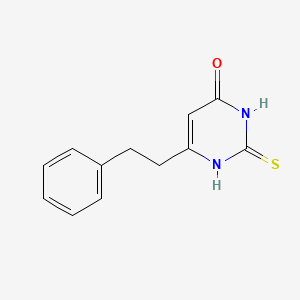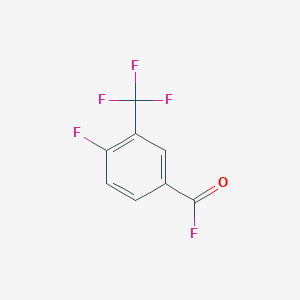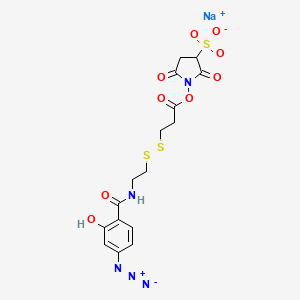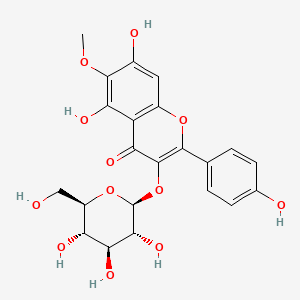
6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines.
Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a bromophenyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Due to its purine core, it may be used in studies related to nucleic acids and enzyme interactions.
Medicine
Drug Development:
Industry
Dyes and Pigments: The azo group suggests potential use in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it may interact with enzymes or nucleic acids, potentially inhibiting or modulating their activity. The azo group could also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Purin-6-one, 2-amino-8-phenylazo-1,7-dihydro-: Similar structure but without the bromine atom.
6H-Purin-6-one, 2-amino-8-(4-chlorophenyl)azo-1,7-dihydro-: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- imparts unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
79953-02-9 |
|---|---|
Molekularformel |
C11H8BrN7O |
Molekulargewicht |
334.13 g/mol |
IUPAC-Name |
2-amino-8-[(4-bromophenyl)diazenyl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8BrN7O/c12-5-1-3-6(4-2-5)18-19-11-14-7-8(16-11)15-10(13)17-9(7)20/h1-4H,(H4,13,14,15,16,17,20) |
InChI-Schlüssel |
WOLARJZCVLUQAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=N3)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






